molecular formula C12H14N2OS B2858946 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide CAS No. 839695-93-1

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2858946
CAS RN: 839695-93-1
M. Wt: 234.32
InChI Key: ROQRHVYPUUILCL-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds generally consists of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .

Scientific Research Applications

Antibacterial Agents

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide derivatives have been synthesized and evaluated as antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For example, certain compounds exhibited promising activity against Staphylococcus aureus .

Antifungal Activity

Benzothiazole derivatives, which include N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide, have been associated with antifungal activities . This makes them potentially useful in the treatment of various fungal infections.

Antiprotozoal Activity

These compounds have also been linked with antiprotozoal activities . This suggests potential applications in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

Benzothiazole derivatives have been associated with anticancer activities . This suggests that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide could potentially be used in the development of new anticancer drugs.

Anticonvulsant Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Anti-Inflammatory Agents

Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide could potentially be used in the treatment of inflammatory conditions.

Future Directions

Benzothiazole compounds continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new benzothiazole derivatives with enhanced activity and selectivity for specific biological targets .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-9(15)13-12-14-10-7(2)5-6-8(3)11(10)16-12/h5-6H,4H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQRHVYPUUILCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

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